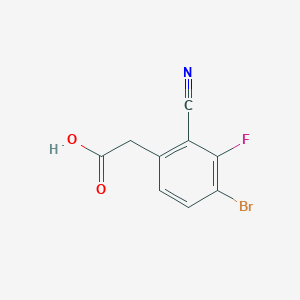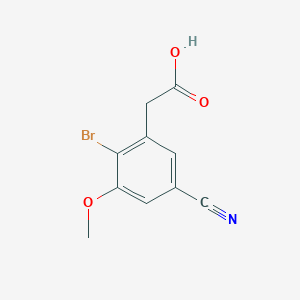![molecular formula C14H20ClNO4S B1410587 Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate CAS No. 1858240-04-6](/img/structure/B1410587.png)
Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate
Vue d'ensemble
Description
Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate is a chemical compound with diverse applications in scientific research. It possesses intriguing properties, making it useful in fields like pharmaceuticals, materials science, and organic synthesis. The molecular formula of this compound is C14H20ClNO4S , and it has an average mass of 333.831 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate is defined by its molecular formula, C14H20ClNO4S . The monoisotopic mass of this compound is 333.080170 Da .Applications De Recherche Scientifique
Biocatalysis in Drug Metabolism
Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate, as part of a class of biaryl-bis-sulfonamides, is notable in the field of biocatalysis for drug metabolism. It is heavily metabolized in preclinical species, and microbial-based biocatalytic systems like Actinoplanes missouriensis have been used to produce mammalian metabolites of such compounds. This approach supports the structural characterization of metabolites, particularly when nuclear magnetic resonance spectroscopy is needed (Zmijewski et al., 2006).
Organic Synthesis
This chemical has been employed in the synthesis of various organic compounds. For instance, it has been used in the hydroformylation-amidocarbonylation process to synthesize Glufosinate, a significant herbicide (Sakakura et al., 1991). Additionally, it serves as a base-labile protecting group for phosphoric acid monoesters, providing a stable protecting group in phosphochloridates and as a phosphorylating agent in organic synthesis (Beld et al., 1984).
Enantioselective Synthesis
Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate is also significant in enantioselective synthesis. It has been used in the synthesis of chiral alcohols, such as Ethyl (S)-4-chloro-3-hydroxy butanoate, a building block for hypercholesterolemia drugs (Jung et al., 2012).
Pharmaceutical Applications
It has been used in the synthesis of various pharmaceutical compounds. For example, it played a role in the creation of novel ethyl thionicotinates, thieno[2,3-b]pyridines, and other compounds with sulfonamide moieties, some of which exhibited antibacterial activity (Gad-Elkareem et al., 2010).
Miscellaneous Applications
It has been implicated in a variety of other applications, such as in the fabrication of 4-Phenyl-2-Butanone, a medium used in the synthesis of anti-inflammatory medicine and codeine (Zhang, 2005). Additionally, it has been utilized in the synthesis of N-Substituted-β-amino acid derivatives containing various moieties, with some showing antimicrobial activity (Mickevičienė et al., 2015).
Propriétés
IUPAC Name |
ethyl 2-(5-chloro-2-methyl-N-methylsulfonylanilino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4S/c1-5-12(14(17)20-6-2)16(21(4,18)19)13-9-11(15)8-7-10(13)3/h7-9,12H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKLDZWRUSEQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N(C1=C(C=CC(=C1)Cl)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-Bromo-6-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410504.png)
![2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B1410505.png)











